molecular formula C19H30N2O2 B6082371 N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide

Katalognummer B6082371
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: LDAPSYCGCLRWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide, also known as CPP-115, is a compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of GABA in the brain. CPP-115 has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This results in increased levels of GABA, a neurotransmitter that has inhibitory effects on neuronal activity. This increase in GABA levels leads to a reduction in neuronal excitability, which is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which leads to a reduction in neuronal excitability. This reduction in excitability has been linked to the therapeutic effects of this compound in various neurological disorders. In addition, this compound has been shown to have minimal effects on other neurotransmitter systems, which suggests that it has a high degree of selectivity for GABA aminotransferase.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in lab experiments is its high degree of selectivity for GABA aminotransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic efficacy in neurological disorders. In addition, there is interest in studying the effects of this compound in combination with other drugs, such as antiepileptic drugs or benzodiazepines, to determine if there is a synergistic effect. Finally, there is interest in studying the long-term effects of this compound on neuronal function and behavior, as well as its potential for use in human clinical trials.

Synthesemethoden

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-2-furoic acid with cycloheptylmagnesium bromide, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-3,5-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14-12-15(2)23-18(14)19(22)20-16-8-7-11-21(13-16)17-9-5-3-4-6-10-17/h12,16-17H,3-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPSYCGCLRWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)NC2CCCN(C2)C3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.